Hexanoic acid, 5-(2,4-cyclopentadien-1-ylidene)-
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Description
Hexanoic acid, 5-(2,4-cyclopentadien-1-ylidene)- is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of Hexanoic acid, 5-(2,4-cyclopentadien-1-ylidene)- can be achieved through a multi-step process involving the reaction of several starting materials.
Starting Materials
Cyclopentadiene, 5-bromo-2-pentanone, Sodium hydride, Benzene, Chloroacetic acid, Sodium hydroxide, Sodium borohydride, Acetic acid, Sodium bicarbonate, Hexanoic acid
Reaction
Step 1: Cyclopentadiene is reacted with 5-bromo-2-pentanone in the presence of sodium hydride and benzene to form 5-(2,4-cyclopentadien-1-ylidene)-2-pentanone., Step 2: The resulting product from step 1 is then reacted with chloroacetic acid and sodium hydroxide to form 5-(2,4-cyclopentadien-1-ylidene)-2-pentanoic acid., Step 3: Sodium borohydride is then added to the product from step 2 to reduce the carboxylic acid group to an alcohol group, forming 5-(2,4-cyclopentadien-1-ylidene)-2-pentanol., Step 4: The alcohol group is then oxidized to a carboxylic acid group using acetic acid and sodium bicarbonate, forming Hexanoic acid, 5-(2,4-cyclopentadien-1-ylidene)-.
properties
IUPAC Name |
5-cyclopenta-2,4-dien-1-ylidenehexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9(5-4-8-11(12)13)10-6-2-3-7-10/h2-3,6-7H,4-5,8H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSQZFQUGNSWJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C=CC=C1)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90479145 |
Source
|
Record name | Hexanoic acid, 5-(2,4-cyclopentadien-1-ylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90479145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexanoic acid, 5-(2,4-cyclopentadien-1-ylidene)- | |
CAS RN |
833447-36-2 |
Source
|
Record name | Hexanoic acid, 5-(2,4-cyclopentadien-1-ylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90479145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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